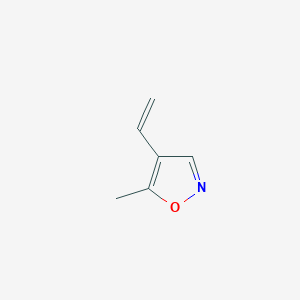

4-Ethenyl-5-methyl-1,2-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO |

|---|---|

Molecular Weight |

109.13 g/mol |

IUPAC Name |

4-ethenyl-5-methyl-1,2-oxazole |

InChI |

InChI=1S/C6H7NO/c1-3-6-4-7-8-5(6)2/h3-4H,1H2,2H3 |

InChI Key |

NCEYWDGOBNESDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C=C |

Origin of Product |

United States |

Contextual Significance of Isoxazole 1,2 Oxazole Derivatives in Organic Synthesis

The isoxazole (B147169) moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry and organic synthesis. rsc.orgrsc.orgnih.gov Its derivatives are known to exhibit a wide array of biological activities, serving as core components in numerous pharmaceuticals. rsc.orgresearchgate.net The inherent stability of the aromatic isoxazole ring, coupled with its capacity for diverse functionalization, makes it an attractive scaffold for the design of new chemical entities. nih.govresearchgate.net

The synthesis of isoxazole derivatives is a well-established field, with methodologies such as transition metal-catalyzed cycloadditions and green chemistry approaches continually refining the accessibility of these compounds. rsc.orgrsc.orgresearchgate.net Recent advances have focused on regioselective functionalization, allowing for precise control over the substitution pattern on the isoxazole ring. rsc.orgresearchgate.net This control is paramount in medicinal chemistry, where the specific arrangement of substituents can dramatically influence a compound's pharmacological profile. rsc.orgresearchgate.net

Isoxazole derivatives are not only sought after for their biological properties but also for their utility as synthetic intermediates. The isoxazole ring can be cleaved under specific conditions to yield other valuable functional groups, further expanding its versatility in organic synthesis.

Strategic Importance of Ethenyl and Methyl Functionalization in Diverse Heterocyclic Systems

The specific substituents on a heterocyclic core are critical in defining its chemical character and potential applications. In the case of 4-Ethenyl-5-methyl-1,2-oxazole, the ethenyl (vinyl) and methyl groups are of particular strategic importance.

The ethenyl group , an unsaturated vinyl moiety, is a valuable functional handle in organic synthesis. Its double bond can participate in a wide range of chemical transformations, including polymerization, cycloaddition, and cross-coupling reactions. rsc.org This allows for the elaboration of the core heterocyclic structure into more complex molecular architectures. rsc.org The presence of a vinyl group can also influence the electronic properties of the molecule and its potential to interact with biological targets. acs.org Vinyl azides, for instance, are recognized as versatile precursors for the synthesis of various nitrogen-containing heterocycles. rsc.org

The methyl group , while seemingly simple, plays a crucial role in modulating the properties of heterocyclic compounds. researchgate.net It can influence the molecule's lipophilicity, which in turn affects its solubility and ability to cross cell membranes—a key consideration in drug design. researchgate.net Furthermore, the methyl group can provide steric bulk, influencing the conformation of the molecule and its binding affinity to enzymes or receptors. msu.edu The functionalization of methyl groups on heterocyclic rings is an active area of research, offering a pathway to structural diversity. researchgate.net

The combination of both ethenyl and methyl groups on the isoxazole (B147169) scaffold of this compound suggests a molecule with potential for both further chemical modification and tailored biological activity.

Research Rationale and Focused Academic Study of 4 Ethenyl 5 Methyl 1,2 Oxazole

Foundational Strategies for 1,2-Oxazole Ring System Construction

The construction of the 1,2-oxazole ring is a well-established field in heterocyclic chemistry. Methodologies primarily rely on the formation of the critical N-O bond and the closure of the five-membered ring. These strategies can be broadly categorized into cycloaddition reactions and metal-catalyzed cyclizations, each offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.

Cycloaddition Reactions in Isoxazole Synthesis

Cycloaddition reactions represent the most classical and widely employed method for synthesizing the isoxazole nucleus. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct, directly constructing the heterocyclic ring in a single, often highly stereospecific and regioselective, step.

The 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles, such as alkenes and alkynes, is the most effective and common method for forming the isoxazole ring system. researchgate.netnih.gov Nitrile oxides, which are highly reactive, non-isolable intermediates, are typically generated in situ from aldoximes through oxidation with reagents like hypervalent iodine compounds or under basic conditions. researchgate.netnih.govarkat-usa.org The subsequent reaction with an alkyne yields a substituted isoxazole, while reaction with an alkene produces an isoxazoline (B3343090), which can be subsequently oxidized to an isoxazole. researchgate.netmdpi.com

This method's power lies in its modularity; the substituents on both the nitrile oxide precursor and the alkyne can be varied to produce a wide array of substituted isoxazoles. For instance, the synthesis of a 3,5-disubstituted isoxazole can be achieved by reacting a terminal alkyne with a nitrile oxide generated from an aldoxime. organic-chemistry.org The regioselectivity of the cycloaddition is a key consideration, often influenced by electronic and steric factors of the reactants. mdpi.com

To construct a molecule like this compound, this strategy would theoretically involve the cycloaddition of a nitrile oxide with a suitably substituted alkyne, such as 3-methyl-1-penten-4-yne. However, the control of regioselectivity to achieve the desired 4-ethenyl-5-methyl substitution pattern would be a critical challenge.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Aldoxime Precursor | Alkyne/Alkene | Oxidant/Conditions | Product Type | Yield | Reference |

| Various Aldoximes | Terminal Alkynes | Copper(I) catalyst | 3,5-Disubstituted Isoxazoles | Good | organic-chemistry.orgresearchgate.net |

| Various Aldoximes | Alkenes | Hypervalent Iodine Reagent | Isoxazolines | Good | arkat-usa.orgorganic-chemistry.org |

| Lactose Oxime | Dibenzocyclooctyne | DIB | Isoxazole | Good | arkat-usa.org |

| Aromatic Aldoximes | Nucleoside-substituted Alkyne | BTI | Nucleoside-substituted Isoxazole | Good | arkat-usa.org |

DIB: (Diacetoxyiodo)benzene; BTI: Bis(trifluoroacetoxy)iodobenzene

An alternative and more modern approach to isoxazole synthesis involves the thermal or photochemical decomposition of vinyl azides. nih.govwikipedia.org Thermolysis of vinyl azides typically leads to the formation of a highly strained 2H-azirine intermediate. nih.govwikipedia.org When the vinyl azide (B81097) possesses a β-carbonyl (aldehyde, ketone, or ester) substituent, the intermediate 2H-azirine can rearrange to form a stable isoxazole. nih.gov This rearrangement provides a powerful pathway to substituted isoxazoles that complements traditional cycloaddition methods.

The mechanism is believed to proceed through the elimination of dinitrogen from the vinyl azide to form the 2H-azirine, which then undergoes ring-opening to a vinyl nitrene or a related species, followed by cyclization to the isoxazole ring. nih.govnanobioletters.com DFT calculations have been used to explore the energetics of the reaction, suggesting that the formation of the azirine intermediate is a key step. nanobioletters.com Continuous flow systems have been developed to safely handle the potentially explosive azide intermediates and facilitate rapid conversions. acs.org

Furthermore, azirines themselves can be used as building blocks. For example, 2-carbonyl-2H-azirines can rearrange to isoxazoles, and azirinyl-substituted nitrile oxides have been generated and used in [3+2] cycloadditions to create complex isoxazole-containing hybrids. mdpi.com The isomerization of isoxazoles back to 2H-azirines, often catalyzed by light or Lewis acids like FeCl2, is also a known process, highlighting the intricate relationship between these two classes of heterocycles. wikipedia.orgbeilstein-journals.org

Table 2: Isoxazole Synthesis via Vinyl Azide/Azirine Routes

| Starting Material | Conditions | Intermediate | Product | Reference |

| β-Keto Vinyl Azides | Thermolysis (e.g., 80°C) | 2H-Azirine | Substituted Isoxazole | nih.govnanobioletters.com |

| Vinyl Azides | Trifluoroacetic Anhydride | - | 5-(Trifluoromethyl)isoxazoles | mdpi.com |

| 3-Aryl-5-chloroisoxazoles | FeCl2 catalyst | Azirine-2-carbonyl chloride | 2H-Azirine-2-carboxylic acid derivatives | beilstein-journals.org |

| 2-(Diazoacetyl)-2H-azirines | tert-Butyl nitrite, Terminal Acetylenes | Azirinyl-substituted nitrile oxide | Azirinyl(isoxazolyl)ketones | mdpi.com |

Metal-Catalyzed and Oxidative Cyclization Routes for Isoxazoles

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, and isoxazoles are no exception. Catalytic cycles involving metals like copper and palladium allow for the construction of the isoxazole ring under mild conditions with high efficiency and control over regiochemistry.

Copper catalysis is frequently used in isoxazole synthesis, most notably in the copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides to terminal alkynes, which yields 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.orgresearchgate.net

Beyond cycloadditions, copper catalysts can mediate intramolecular cyclizations. A facile one-pot strategy involves the oxidation of propargylamines to their corresponding oximes, followed by a copper(I) chloride-mediated intramolecular cyclization to furnish the isoxazole core. figshare.comresearchgate.netthieme-connect.com This method is tolerant of a wide range of functional groups. figshare.com Mechanistic studies suggest the process may involve a copper-catalyzed E/Z isomerization of the oxime intermediate to facilitate the cyclization. thieme-connect.com Another approach is the copper-catalyzed aerobic oxidative cyclization of enone oximes, which uses molecular oxygen as a green oxidant to form 3,5-disubstituted isoxazoles via C-O bond formation. rsc.org

Palladium catalysis offers a diverse set of transformations for isoxazole synthesis. rsc.org One prominent strategy is the palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides, which provides rapid access to fully substituted isoxazoles. acs.org Palladium has also been used to construct 4-alkenyl isoxazoles through the coupling of alkynyl-O-methyl oximes with activated alkenes. acs.org

Furthermore, palladium catalysis can be used to functionalize a pre-formed isoxazole ring. For example, a direct C-H arylation at the 5-position of isoxazoles has been achieved using a palladium catalyst with aryl iodides. nih.gov More complex multi-component reactions are also possible. A four-component synthesis of biaryl-substituted isoxazoles has been developed using a palladium catalyst sequentially for both Sonogashira and Suzuki coupling reactions in a one-pot process. mdpi.com The development of specialized ligands, such as Sadphos, has enabled highly efficient enantioselective carboetherification of alkenyl oximes to produce chiral isoxazolines, which are precursors to isoxazoles. bohrium.com

Table 3: Selected Metal-Catalyzed Syntheses of Isoxazoles and Derivatives

| Catalyst System | Substrates | Reaction Type | Product | Reference |

| Cu(OAc)2 / O2 | Enone Oximes | Aerobic Oxidative Cyclization | 3,5-Disubstituted Isoxazoles | rsc.org |

| CuCl | Propargylamines | Oxidation/Intramolecular Cyclization | Substituted Isoxazoles | figshare.comthieme-connect.com |

| Palladium / Sadphos ligand | Alkenyl Oximes, Aryl Halides | Enantioselective Carboetherification | Chiral Isoxazolines | bohrium.com |

| Palladium catalyst | Alkynyl Oxime Ethers, Allyl Halides | Cascade Annulation/Allylation | Fully Substituted Isoxazoles | acs.org |

| Palladium catalyst | Isoxazoles, Aryl Iodides | Direct C-H Arylation | 5-Aryl-Isoxazoles | nih.gov |

Thermal and Photochemical Approaches to 1,2-Oxazole Scaffolds

The construction of the 1,2-oxazole ring can be achieved through various thermal and photochemical methods. Thermal approaches often involve 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkyne. scribd.com This method is highly versatile, allowing for the synthesis of a wide range of substituted isoxazoles. For instance, the reaction of an appropriately substituted alkyne with a nitrile oxide generated in situ from an oxime halide under basic conditions can yield the desired isoxazole core. scribd.com

Photochemical methods offer an alternative route to isoxazole synthesis and can also be used to interconvert isomeric heterocycles. The photoisomerization of isoxazoles to oxazoles, for example, proceeds via the homolysis of the N-O bond upon UV irradiation, leading to a diradical intermediate that can rearrange. acs.orgnih.gov This process is typically conducted in a continuous flow reactor, which allows for better control over reaction parameters and scalability. nih.govucd.ie While often used to convert isoxazoles to oxazoles, understanding these photochemical rearrangements is crucial for designing selective syntheses and avoiding unwanted byproducts. Recent studies have also demonstrated the photochemical generation of ketenimines from trisubstituted isoxazoles, highlighting the rich and complex photochemistry of this heterocyclic system. nih.gov

| Method | Description | Key Features |

| Thermal Cycloaddition | 1,3-dipolar cycloaddition of nitrile oxides with alkynes. scribd.com | High versatility, good for a range of substitutions. |

| Photochemical Isomerization | UV light-induced rearrangement of isoxazoles, often to oxazoles. acs.orgnih.gov | Can be performed in flow reactors, allows for unique transformations. nih.govucd.ie |

Methodologies for Ethenyl Group Installation at the C4 Position of 1,2-Oxazoles

Introducing an ethenyl (vinyl) group at the C4 position of a pre-formed 1,2-oxazole ring is a key step in the synthesis of the target compound. Several modern organic chemistry reactions can be employed for this purpose.

Wittig-Type and Related Olefination Reactions

The Wittig reaction and its variations are powerful tools for converting carbonyl compounds into alkenes. wikipedia.org In the context of this compound synthesis, this would typically involve a 1,2-oxazole precursor bearing a formyl group at the C4 position. This aldehyde can then be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to generate the desired ethenyl group. wikipedia.org The reaction generally proceeds under mild conditions and tolerates a wide variety of functional groups. wikipedia.org The Horner-Wadsworth-Emmons (HWE) reaction, a popular modification of the Wittig reaction, often provides excellent (E)-selectivity in the formation of the double bond. wikipedia.org Intramolecular Wittig reactions have also been utilized for the synthesis of trisubstituted oxazoles. rsc.org

Olefin Cross-Metathesis Strategies for Vinyl-Functionalized Oxazoles

Olefin cross-metathesis has emerged as a highly efficient method for the formation of carbon-carbon double bonds. acs.orgacs.orglookchem.com This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, can be used to couple a vinyl-functionalized oxazole (B20620) with another olefin. acs.orgacs.org For the synthesis of this compound, a precursor such as a 4-allyl-5-methyl-1,2-oxazole could be reacted with a suitable olefinic partner in a cross-metathesis reaction to install the ethenyl group. This methodology is known for its high functional group tolerance and stereoselectivity, often providing the products in good to excellent yields under mild conditions. acs.orgacs.org

| Catalyst | Description |

| Grubbs I | First-generation ruthenium catalyst. |

| Grubbs II | Second-generation ruthenium catalyst with higher activity. |

| Hoveyda-Grubbs | Ruthenium catalyst with a chelating benzylidene ligand. |

Functionalization of Pre-formed Isoxazole Rings

Direct functionalization of the C4 position of the isoxazole ring provides another strategic approach. This can be achieved through C-H activation or transition metal-catalyzed cross-coupling reactions. nih.govrsc.org For instance, a 4-halo-5-methyl-1,2-oxazole (e.g., 4-iodo- or 4-bromo-) can be subjected to a Suzuki or Stille coupling reaction with a vinyl-organometallic reagent to introduce the ethenyl group. Palladium catalysts are commonly employed for these transformations. organic-chemistry.org The regioselectivity of such functionalizations is a critical aspect, and methods have been developed to selectively target the C4 position. scribd.comresearchgate.net

Regioselective Methylation Techniques for the C5 Position of 1,2-Oxazoles

The regioselective introduction of a methyl group at the C5 position of the 1,2-oxazole ring is another crucial synthetic step. This can be accomplished either during the initial ring formation or by functionalization of a pre-existing isoxazole.

When constructing the isoxazole ring via a 1,3-dipolar cycloaddition, the use of a terminal alkyne that already contains the methyl group, such as propyne, would directly lead to a 5-methyl-1,2-oxazole. The regioselectivity of the cycloaddition, which determines whether the 3- or 5-substituted isomer is formed, can often be controlled by the choice of reactants and reaction conditions. researchgate.net

Alternatively, a pre-formed isoxazole can be methylated. This can be challenging due to the potential for reaction at multiple sites on the ring. However, directed metallation-alkylation strategies can be employed. For example, deprotonation of an isoxazole at a specific position using a strong base, followed by quenching with an electrophilic methyl source like methyl iodide, can provide the desired C5-methylated product. The directing group and reaction conditions are key to achieving high regioselectivity. Recent advances in C-H activation have also provided methods for the methylation of heterocycles, sometimes with high regioselectivity. nih.gov

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Ethenyl-Methyl-1,2-Oxazoles

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including isoxazoles, to minimize environmental impact. semanticscholar.orgijpsonline.com This involves the use of greener solvents, catalysts, and energy sources.

For the synthesis of this compound, several green approaches can be considered. The use of microwave irradiation can significantly accelerate reaction times and improve yields in many of the synthetic steps, such as the initial isoxazole ring formation. ijpsonline.comijpsonline.com Solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695) are also key aspects of green synthesis. semanticscholar.org

| Green Chemistry Approach | Application in Isoxazole Synthesis |

| Microwave-Assisted Synthesis | Can accelerate ring formation and other steps. ijpsonline.comijpsonline.com |

| Green Solvents | Use of water, ethanol, or solvent-free conditions. semanticscholar.org |

| Reusable Catalysts | Immobilized palladium catalysts for cross-coupling reactions. |

| One-Pot Reactions | Reduces intermediate purification steps, saving solvents and energy. mdpi.com |

Total Synthesis and Fragment Coupling Strategies for Complex Isoxazole-Containing Molecular Architectures

The isoxazole ring system, particularly substituted variants such as this compound, represents a highly versatile and strategic building block in the assembly of complex molecular architectures. The stability of the aromatic isoxazole core allows for its manipulation and incorporation as a distinct fragment, while the latent reactivity of its N-O bond provides a gateway to diverse functionalities through strategic ring-opening reactions. researchgate.netresearchgate.net This dual nature makes isoxazoles powerful intermediates in both fragment coupling approaches and total synthesis campaigns, where they can serve as linchpins for constructing larger systems or as masked synthons for other functional groups like β-dicarbonyls or β-hydroxy ketones. researchgate.net

Advanced synthetic strategies leverage these properties, employing isoxazoles that are pre-functionalized for coupling or designed for specific in-sequence transformations. These methodologies are crucial for building libraries of complex molecules and for the efficient synthesis of natural products. nih.govmdpi.com

Fragment Coupling with Isoxazole Cores

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and functionalized isoxazoles are excellent substrates for these methods. By preparing isoxazoles bearing halogens or organoboron functionalities, chemists can precisely connect them to other molecular fragments. This approach is particularly relevant for structures related to this compound, where substitution at the C4 position is key.

Notable cross-coupling strategies involving isoxazole scaffolds include:

Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds. Isoxazoles functionalized with boronic acids or their esters at the C4 position are effective coupling partners. For instance, studies have demonstrated the efficient coupling of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole with aryl halides. researchgate.net This method's robustness has been highlighted in its application to complex systems, including DNA-encoded libraries, where the isoxazole fragment was successfully coupled to a model DNA substrate under micellar-mediated conditions. researchgate.net

Heck and Sonogashira Couplings: For isoxazoles bearing a halogen, such as 4-iodoisoxazoles, the Heck and Sonogashira reactions provide reliable pathways to introduce unsaturated moieties. The synthesis of various 3,4,5-trisubstituted isoxazoles has been achieved using these methods. nih.gov For example, 3-ethoxy-4-iodo-5-methylisoxazole has been shown to undergo both Heck and Sonogashira couplings to append various unsaturated fragments to the C4 position, demonstrating a direct method for elaborating on a 4-substituted-5-methylisoxazole core. researchgate.net

These fragment coupling methodologies are summarized in the table below.

| Coupling Reaction | Isoxazole Substrate Example | Coupling Partner | Key Reagents/Catalyst | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | Aryl Halide | Pd(dtbpf)Cl₂, Cs₂CO₃ | 4-Aryl-3,5-dimethylisoxazole | researchgate.net |

| Heck | 3-Ethoxy-4-iodo-5-methylisoxazole | Alkene | Pd Catalyst | 4-Alkenyl-3-ethoxy-5-methylisoxazole | researchgate.net |

| Sonogashira | 3-Ethoxy-4-iodo-5-methylisoxazole | Terminal Alkyne | Pd Catalyst, Cu(I) cocatalyst | 4-Alkynyl-3-ethoxy-5-methylisoxazole | researchgate.net |

Isoxazoles in Total Synthesis and Strategic Transformations

Beyond serving as static building blocks, isoxazoles are frequently employed as "transformable" intermediates in the total synthesis of natural products and other complex molecules. The strategic cleavage or rearrangement of the isoxazole ring unlocks new functionalities and scaffolds that would be challenging to access directly.

Isoxazole as a Linchpin for Heterocyclic Transformations

A powerful strategy involves using the isoxazole ring as a temporary scaffold that guides the formation of a more complex heterocyclic system. A notable example is the synthesis of 2,2′-bipyridine ligands. In this approach, a 4-propargylisoxazole is first coupled with a brominated pyridine (B92270) derivative via a Sonogashira reaction. The resulting adduct, which now contains both the isoxazole and pyridine rings, undergoes a subsequent iron(II)/gold(I) relay catalysis. This elegant cascade triggers the transformation of the propargylisoxazole moiety into a second pyridine ring, thus forming a complex bipyridine architecture. figshare.com

Isoxazole Ring as a Masked Synthon

The N-O bond of the isoxazole ring is susceptible to cleavage under various conditions, a property extensively exploited in synthesis.

Reductive Ring Opening to Enaminones: Catalytic hydrogenation or treatment with reagents like molybdenum hexacarbonyl (Mo(CO)₆) can reductively cleave the N-O bond. clockss.orgbeilstein-journals.org This unmasks a β-amino enone or a related 1,3-dicarbonyl functionality, which are exceptionally useful intermediates.

Mo-Mediated Ring Expansion to Pyridones: A sophisticated application of this principle is the Mo(CO)₆-mediated ring expansion of specifically substituted isoxazoles into 4-oxo-1,4-dihydropyridines (4-pyridones). beilstein-journals.orgnih.gov This reaction proceeds via reductive ring opening to an enamine intermediate, which then undergoes intramolecular cyclization onto an adjacent acyl group to form the six-membered pyridone ring. beilstein-journals.orgnih.gov This strategy allows for the construction of highly substituted pyridone cores that are present in numerous bioactive compounds.

Ring-Opening Fluorination: In a modern example of ring-opening, treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can induce a fluorination-triggered N-O bond cleavage. This process yields α-fluorocyanoketones, providing access to complex fluorine-containing molecules from simple isoxazole precursors. researchgate.netresearchgate.net

Strategic Ring Construction in Natural Product Synthesis

The total synthesis of the marine natural product Psammaplysin A showcases the strategic importance of the related isoxazoline heterocycle. In this synthesis, a direct nitrile oxide cycloaddition to form the isoxazoline ring proved problematic. acs.org The successful strategy instead involved a diastereoselective Henry reaction followed by an O-alkylation cyclization sequence to construct the core hydroxylated isoxazoline scaffold in a single, high-yielding step. This example underscores how the method chosen to construct the N-O heterocyclic ring itself is a critical decision in the successful synthesis of a complex molecule. acs.org

The following table summarizes key transformations where an isoxazole serves as a strategic precursor.

| Transformation Strategy | Isoxazole Precursor Type | Key Reagent/Condition | Product Scaffold | Significance | Reference |

|---|---|---|---|---|---|

| Ring Expansion | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)₆, H₂O/MeCN | 4-Oxo-1,4-dihydropyridine-3-carboxylates | Builds complex pyridone cores from isoxazole precursors. | beilstein-journals.orgnih.gov |

| Heterocycle Conversion | 4-Propargylisoxazoles (post-coupling) | Fe(II)/Au(I) relay catalysis | 2,2'-Bipyridines | Uses isoxazole as a linchpin to construct a new aromatic ring. | figshare.com |

| Ring-Opening Fluorination | C5-Aryl Isoxazoles | Selectfluor® | α-Fluorocyanoketones | Accesses complex fluorinated molecules via ring cleavage. | researchgate.netresearchgate.net |

| Reductive Ring Opening | General 3,5-disubstituted isoxazoles | Catalytic Hydrogenation (e.g., Raney Ni) | β-Amino enones | Unmasks versatile 1,3-difunctional intermediates. | clockss.org |

Intrinsic Reactivity of the 1,2-Oxazole Heterocyclic Core

The 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a unique reactivity profile characterized by a labile N-O bond. biorxiv.orgnih.govthieme-connect.de This inherent weakness makes the ring susceptible to cleavage under various conditions, including thermal, photochemical, and reductive processes. thieme-connect.de While generally stable to oxidizing agents, acids, and bases, particularly when substituted at the 3 and 5 positions, the isoxazole ring can undergo electrophilic substitution, primarily at the C4 position. thieme-connect.declockss.org

Ring-Opening Reactions and Mechanistic Considerations

A fundamental aspect of isoxazole chemistry is its propensity for ring-opening reactions, often initiated by the cleavage of the weak N-O bond. biorxiv.orgnih.govthieme-connect.de This cleavage can be induced by various methods, including catalytic hydrogenation, treatment with strong bases, and dissociative electron attachment. clockss.orgresearchgate.netrsc.org

Reductive cleavage of the N-O bond is a common transformation. For instance, catalytic hydrogenation of isoxazoles can lead to the formation of β-amino enones. clockss.org This process highlights the use of the isoxazole ring as a masked form of a 1,3-dicarbonyl moiety. orientjchem.org Studies on dissociative electron attachment have shown that for isoxazole, the most significant pathway involves the loss of a hydrogen atom at the C3 position, which subsequently leads to ring opening through cleavage of the O-N bond at an energy of approximately 1.5 eV. rsc.org The greater electronegativity of the oxygen atom adjacent to the nitrogen facilitates this reductive cleavage. rsc.org

The use of strong bases can also promote ring-opening. For example, the hydrolysis of an ester on an isoxazole derivative with a strong base can concurrently cause the isoxazole ring to open. researchgate.net

Table 1: Examples of Isoxazole Ring-Opening Reactions

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | Palladium hydrogenation | Ethyl (Z)-2-amino-4-oxo-2-pentanoate | researchgate.net |

| Isoxazole | Dissociative electron attachment (~1.5 eV) | Ring-opened species via H-loss at C3 | rsc.org |

Photochemical Rearrangements of Isoxazole Systems

Isoxazoles have a rich history in photochemistry, with their photoisomerization being extensively studied. acs.orgnih.gov Upon irradiation with UV light (typically 200–330 nm), isoxazoles can undergo a variety of rearrangements. nih.gov A common transformation is the photoisomerization of isoxazoles to oxazoles. nih.gov This process is believed to proceed through the homolysis of the O-N bond, forming a key acyl azirine intermediate. acs.orgnih.gov

Recent research has demonstrated that photochemical rearrangement of trisubstituted isoxazoles can lead to the formation of highly reactive ketenimines. acs.orgnih.gov This method provides a novel route to these previously difficult-to-isolate species. acs.org These ketenimines can then serve as valuable intermediates in subsequent reactions, such as the synthesis of pharmaceutically relevant pyrazoles from isoxazoles. nih.gov The proposed mechanism involves the initial photoinduced homolysis of the N-O bond, followed by hydrogen abstraction from a nearby methyl group by the oxygen-centered radical, leading to an azirine intermediate. acs.orgnih.gov

Furthermore, the intrinsic photoreactivity of the isoxazole ring has been harnessed for applications in chemoproteomics, where it can act as a minimalist photo-crosslinker. biorxiv.orgnih.gov Irradiation with 254 nm light can induce the isoxazole to form covalent adducts with proteins. biorxiv.org This reactivity is attributed to the formation of high-energy intermediates such as nitrenes and azirines upon photoactivation. biorxiv.orgnih.gov

Oxidative Pathways of the 1,2-Oxazole Ring

The 1,2-oxazole ring is generally considered stable towards oxidation. clockss.org However, under specific conditions, oxidative transformations can occur. The photo-oxidation of oxazoles and their derivatives by singlet oxygen has been investigated using computational methods. murdoch.edu.au For oxazole itself, which lacks an allylic hydrogen, the primary reaction pathway is a [4+2]-cycloaddition of singlet oxygen to the ring, forming an imino-anhydride intermediate that can subsequently convert to a triamide. murdoch.edu.au

In some cases, oxidative degradation of the isoxazole ring can be achieved using strong oxidizing agents. For example, arylfuro-1,2-oxazoles have been shown to undergo oxidative degradation to arylnitriles when treated with potassium permanganate (B83412) and sodium acetate. researchgate.net

Reactivity Profile of the Ethenyl Moiety at C4

The ethenyl group at the C4 position of this compound introduces a site of unsaturation that participates in a range of reactions typical of alkenes, significantly expanding the synthetic utility of this heterocyclic system.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The ethenyl group can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition method for forming six-membered rings. wikipedia.org The reactivity of ethenyl-substituted isoxazoles in these reactions can be influenced by the substitution pattern on the isoxazole ring. For instance, a study reported the [4+2] cycloaddition of 4-(1-ethenylsubstituted)-3-methylisoxazoles with acetylenedicarboxylates, while the corresponding 5-substituted isomers were unreactive under the same conditions. researchgate.net This difference in reactivity was attributed to electronic factors. researchgate.net

The isoxazole ring itself can also participate as a diene in inverse electron-demand hetero-Diels-Alder reactions. rsc.org Treatment of isoxazoles with electron-rich olefins like enamines can lead to the formation of substituted pyridines. rsc.org

Furthermore, the ethenyl group can participate in 1,3-dipolar cycloaddition reactions, which are useful for constructing five-membered heterocyclic rings. slideshare.net For example, nitrile oxides can react with the ethenyl group in a [3+2] cycloaddition to form isoxazoline-substituted isoxazoles. researchgate.net

Table 2: Cycloaddition Reactions of Ethenyl-substituted Isoxazoles

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [4+2] Diels-Alder | 4-(1-Ethenylsubstituted)-3-methylisoxazole + Acetylenedicarboxylate | 1,2-Benzisoxazole derivative | researchgate.net |

| Inverse electron-demand hetero-Diels-Alder | Isoxazole + Enamine | Substituted pyridine | rsc.org |

Olefinic Transformations (e.g., Addition, Heck Coupling)

The ethenyl group undergoes typical olefinic transformations. Addition reactions across the double bond can introduce a variety of functional groups.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a key method for C-C bond formation. organic-chemistry.orgchemtube3d.com 4-Iodoisoxazoles can be coupled with styrenes via the Heck reaction to introduce a vinyl group at the C4 position, demonstrating a pathway to synthesize compounds like this compound. nih.gov The Heck reaction is known for its high trans selectivity. organic-chemistry.org Recent advancements have expanded the scope of the Heck reaction to include a wider range of substrates and more environmentally friendly conditions, such as using water as a solvent. researchgate.net Palladium-catalyzed oxidative alkynylation of enallenes has also been shown to be influenced by the presence of an olefin moiety. researchgate.net

Polymerization Propensity of Ethenyl-Substituted Oxazoles

The presence of the ethenyl (vinyl) group on the oxazole ring introduces the potential for polymerization. While research specifically detailing the polymerization of this compound is not extensively documented, the polymerization behavior of related vinyl heterocyclic monomers and oxazoline (B21484) derivatives provides significant insight.

Vinyl-substituted pyrazoles, for instance, have been shown to undergo polymerization with azo initiators. The reactivity in these cases is highly dependent on the substitution pattern of the vinyl group; for example, 1-vinylpyrazole can polymerize explosively in its neat form, whereas increased substitution on the vinyl group slows the rate of polymerization. nih.gov This suggests that the unsubstituted ethenyl group on this compound would likely be amenable to free-radical polymerization.

Furthermore, the class of poly(2-oxazoline)s, synthesized via cationic ring-opening polymerization (CROP) of 2-oxazoline monomers, is well-established. acs.orgnih.govwikipedia.org This process, typically initiated by strong electrophiles like methyl tosylate, leads to biocompatible polymers with a polyamide structure. acs.orgwikipedia.orgresearchgate.net While this involves ring-opening rather than vinyl addition polymerization, the extensive research into poly(2-oxazoline)s highlights the stability of the heterocyclic moiety under certain polymerization conditions and its utility in creating advanced materials. nih.gove-bookshelf.denih.gov Copolymers incorporating oxazole rings, such as those made from 2-isopropenyl-2-oxazoline, have been synthesized to create materials with tailored properties and functionalities. rsc.org

Based on these related systems, it is reasonable to predict that this compound could act as a monomer in addition polymerization reactions, likely via a free-radical mechanism, to yield poly(this compound). The properties of the resulting polymer would be influenced by the pendant heterocyclic group.

| Monomer Structure | Potential Polymerization Type | Initiator/Conditions | Expected Outcome | Reference Analogy |

|---|---|---|---|---|

| This compound | Free-Radical Addition | Azo initiators (e.g., AIBN), Peroxides | Formation of a thermoplastic polymer with pendant oxazole rings. | nih.gov |

| 2-Ethyl-2-oxazoline | Cationic Ring-Opening Polymerization (CROP) | Methyl Tosylate, Triflate Esters | Formation of poly(2-ethyl-2-oxazoline), a water-soluble polyamide. | acs.orgwikipedia.orgrsc.org |

| 2-Isopropenyl-2-oxazoline (Co-polymerization) | Free-Radical Co-polymerization | AIBN | Formation of copolymers with reactive oxazoline units for post-polymerization modification. | rsc.org |

Influence of Methyl Substitution at C5 on Reaction Selectivity and Rate

The methyl group at the C5 position of the 1,2-oxazole ring significantly influences the molecule's reactivity and the selectivity of its transformations. This influence stems from both electronic and steric effects.

Electronically, the methyl group is electron-donating. This increases the electron density of the oxazole ring, particularly at the C5 position. An increase in electron density generally makes the ring more susceptible to attack by electrophiles. numberanalytics.com For 1,3-oxazoles, electrophilic aromatic substitution typically occurs at the C5 position, and this reactivity is enhanced by the presence of electron-donating groups. wikipedia.orgsemanticscholar.org In the case of 1,2-oxazoles, this electron-donating effect of the C5-methyl group similarly activates the ring.

The regioselectivity of metalation reactions is also heavily influenced by substituents. In the absence of more acidic protons (like those on a C2-methyl group), lithiation of oxazoles often occurs at the C5 position. williams.edu The presence of the C5-methyl group in this compound would likely direct metalation away from C5 and toward other available sites, such as the C4 position, depending on the reaction conditions and the base used. Studies on 2,4-disubstituted oxazoles have shown that product mixtures can result from lithiation, but selectivity can often be controlled by the choice of base. williams.edu

Sterically, the methyl group at C5 can hinder the approach of reagents to the adjacent C4 position and the nitrogen atom at position 2. vulcanchem.com This steric hindrance can affect the regioselectivity of reactions. For example, in photocycloaddition reactions of oxazoles, substituents at C4 have been shown to sterically disfavor [2+2] cycloadditions, thereby promoting [4+4] and [4+2] pathways. nih.gov While the methyl group is at C5, it would exert a similar, albeit less direct, steric influence on reactions involving the C4 position.

| Reaction Type | Influence of C5-Methyl Group | Observed/Predicted Outcome | Reference |

|---|---|---|---|

| Electrophilic Substitution | Electron-donating, activating effect. | Increases rate of electrophilic attack on the ring. | numberanalytics.comsemanticscholar.org |

| Metalation (Lithiation) | Blocks C5 position, directs base to other sites. | Prevents lithiation at C5; may favor C4 depending on conditions. | williams.edu |

| Cycloaddition | Steric hindrance near C4 and N2 positions. | Can influence chemo- and regioselectivity by sterically shielding adjacent positions. | nih.gov |

Advanced Chemical Transformations for Derivatization

The structure of this compound offers two primary sites for chemical modification: the ethenyl side chain and the 1,2-oxazole nucleus. This allows for a wide range of derivatizations to synthesize new, functionalized molecules.

The ethenyl side chain is an alkene and is thus amenable to a wide variety of classic functional group interconversions. These reactions allow for the introduction of diverse functionalities onto the molecule without necessarily altering the core oxazole ring. The most common transformations of an alkene moiety include reduction, oxidation, and addition reactions.

Reduction: Catalytic hydrogenation of the ethenyl group would yield the corresponding ethyl-substituted oxazole, 4-ethyl-5-methyl-1,2-oxazole. This transformation saturates the side chain, removing its potential for polymerization and altering its electronic contribution to the ring.

Oxidation: The double bond can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functional groups at the side chain. Alternatively, oxidative cleavage with ozone (O₃) followed by a reductive workup would yield the corresponding 4-formyl-5-methyl-1,2-oxazole.

Halogenation: The addition of halogens such as bromine (Br₂) across the double bond would produce a 1,2-dibromoethyl substituent. This dihalide can undergo further reactions, such as elimination, to re-form a double bond or substitution.

Hydrohalogenation and Hydration: Addition of H-X (e.g., HBr) or water (acid-catalyzed) would follow Markovnikov's rule, leading to the formation of a 1-haloethyl or 1-hydroxyethyl group at the C4 position, respectively.

| Transformation | Reagent(s) | Product Structure | Functional Group Class |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | 4-Ethyl-5-methyl-1,2-oxazole | Alkane |

| Epoxidation | mCPBA | 4-(Oxiran-2-yl)-5-methyl-1,2-oxazole | Epoxide |

| Bromination | Br₂ | 4-(1,2-Dibromoethyl)-5-methyl-1,2-oxazole | Dihaloalkane |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-(5-Methyl-1,2-oxazol-4-yl)ethanol | Primary Alcohol |

| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O or DMS | 5-Methyl-1,2-oxazole-4-carbaldehyde | Aldehyde |

The 1,2-oxazole ring, while aromatic, possesses distinct reactivity patterns that can be exploited for selective transformations. The reactivity is governed by the relative electronegativity of the nitrogen and oxygen atoms and the acidity of the ring protons.

Electrophilic Substitution: In general, electrophilic substitution on oxazole rings is difficult due to their electron-deficient nature but is directed toward the C5 position when it occurs. wikipedia.orgsemanticscholar.org In the target molecule, the C5 position is already substituted with a methyl group. The next most likely position for electrophilic attack on a 1,3-oxazole is C4. pharmaguideline.com Given the presence of the ethenyl group at C4, reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation might be challenging or could potentially occur at the C3-phenyl group if one were present.

Nucleophilic Substitution: Nucleophilic substitution is rare on an unsubstituted oxazole ring and typically requires a good leaving group. semanticscholar.orgtandfonline.com The most common position for nucleophilic attack is C2, followed by C5. semanticscholar.org For 1,2-oxazoles specifically, the C5 position can be susceptible to nucleophilic attack. nih.gov Ring-opening is a common outcome of nucleophilic attack on oxazoles, which can be a useful synthetic strategy to convert the oxazole into other heterocyclic systems like imidazoles. pharmaguideline.comtandfonline.com

Metalation/Deprotonation: The C2 proton of 1,3-oxazoles is the most acidic, followed by C5 and then C4. semanticscholar.orgtandfonline.com For 1,2-oxazoles, deprotonation can also be a key strategy for functionalization. researchgate.net In this compound, the most acidic ring proton is likely at the C3 position. Treatment with a strong base like n-butyllithium could lead to deprotonation at C3, creating a lithiated intermediate that can be trapped with various electrophiles to introduce substituents at this position.

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, typically reacting with dienophiles to form pyridine derivatives after a subsequent elimination step. wikipedia.orgpharmaguideline.com This reactivity is facilitated by electron-donating groups on the oxazole ring. pharmaguideline.com The C4-ethenyl and C5-methyl groups on the target molecule are electron-donating, which could facilitate its participation as the diene component in cycloaddition reactions. acs.orgthieme-connect.com

Mechanistic and Theoretical Investigations of 4 Ethenyl 5 Methyl 1,2 Oxazole

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for predicting and explaining the molecular properties and reactivity of oxazole (B20620) derivatives.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of organic molecules, including oxazole derivatives. irjweb.comdergipark.org.tr Methods such as B3LYP are frequently employed to optimize molecular geometries and calculate various parameters that describe a molecule's reactivity and stability. irjweb.comresearchgate.net

For the 1,2-oxazole ring system, DFT calculations help elucidate bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. irjweb.comdergipark.org.tr These studies reveal that the electronic environment of the ring is significantly influenced by its substituents. In 4-ethenyl-5-methyl-1,2-oxazole, the electron-donating methyl group and the π-system of the ethenyl group would be expected to modulate the electron density distribution within the heterocyclic ring.

Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally implies higher reactivity. The presence of the ethenyl substituent likely lowers the LUMO energy and raises the HOMO energy, thereby reducing the energy gap and increasing the molecule's potential reactivity in processes like cycloaddition reactions.

| Parameter | Typical Calculated Value (Å or °) | Significance |

|---|---|---|

| O1–N2 Bond Length | ~1.42 Å | Indicates the strength and nature of the weak N-O bond, crucial to the ring's stability and reactivity. |

| N2–C3 Bond Length | ~1.31 Å | Reflects the double-bond character between nitrogen and the adjacent carbon. |

| C4–C5 Bond Length | ~1.38 Å | Shows partial double-bond character, contributing to the ring's aromaticity. |

| C5–O1 Bond Length | ~1.35 Å | Characterizes the bond between the oxygen and carbon atoms. |

| O1–N2–C3 Bond Angle | ~109° | Define the internal geometry and strain of the five-membered ring. |

| N2–C3–C4 Bond Angle | ~113° | |

| C3–C4–C5 Bond Angle | ~106° |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy for studying heterocyclic systems. Methods such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) have been applied to investigate the reactivity of oxazoles, particularly in Diels-Alder reactions. rsc.orgukim.mk

These studies can effectively predict the activation barriers and transition state geometries for various reactions. For instance, ab initio calculations have been used to explain the differing reactivity between oxazole and its isoxazole (B147169) isomer in cycloaddition reactions, attributing the distinction to interactions involving the heteroatom lone pairs which play a decisive role in directing regioselectivity. rsc.orgukim.mk Such methods would be invaluable in predicting how the ethenyl group of this compound participates as a dienophile or influences the diene character of the oxazole ring.

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into conformational dynamics and reactive encounters. For a molecule like this compound, MD simulations could model the rotational freedom of the ethenyl and methyl groups, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD can simulate the molecule's behavior in different solvent environments, revealing how solvent interactions might influence its shape and reactivity. By simulating the approach of a reactant, MD can provide a dynamic picture of the reaction pathway, complementing the static information on transition states obtained from DFT or ab initio calculations.

Elucidation of Reaction Mechanisms

Understanding the precise steps through which chemical reactions occur is fundamental to controlling their outcomes. Computational and experimental studies on 1,2-oxazoles have shed light on the complex mechanisms and transient species involved in their formation and subsequent transformations.

The synthesis of substituted 1,2-oxazoles often proceeds through multi-step reaction sequences involving several transient intermediates. A common route involves the condensation of a β-enamino ketoester with hydroxylamine. beilstein-journals.orgnih.gov This reaction can theoretically lead to two different regioisomers, and computational analysis is crucial for predicting the actual outcome.

The chemistry of oxazoles is rich with highly reactive intermediates that are often key to their synthesis and functionalization.

Carbenes : Metal-stabilized carbenes, particularly rhodium carbenes generated from α-diazo compounds, are versatile intermediates for synthesizing oxazoles. acs.org These electrophilic carbenes can react with nitriles in a [3+2] cycloaddition fashion to construct the oxazole ring. acs.orgnih.gov Photochemical methods can also generate singlet carbenes from diazo precursors, which are subsequently trapped by nitriles to afford substituted oxazoles. nih.gov

Ylides : Ylides are another critical class of intermediates in oxazole chemistry. Nitrile ylides, which are highly reactive 1,3-dipoles, are proven intermediates in methods for assembling N-heterocycles, including oxazoles. nih.govrsc.org Similarly, azomethine ylides can be generated from the ring-opening of oxazolium salts and trapped with dipolarophiles. nih.govacs.org The formation of phosphorus ylides has also been implicated in certain photochemical routes to tri-substituted oxazoles. nih.gov

Radicals : The stability and structure of radicals derived from oxazole have been investigated using DFT. rsc.org Studies on dehydro-oxazole radicals, formed by the formal removal of a hydrogen atom, analyze their thermodynamic stability through the calculation of radical stabilization energies (RSEs). rsc.org The distribution of spin density, calculated computationally, reveals how the unpaired electron is delocalized (or localized) across the heterocyclic system, which in turn dictates the radical's stability and subsequent reactivity. rsc.org

| Reactive Species | Typical Precursor | Role in Reaction Pathway |

|---|---|---|

| Carbenes (e.g., Rhodium carbenes) | α-Diazo compounds | Electrophilic species that undergoes cycloaddition with nitriles to form the oxazole ring. acs.orgnih.gov |

| Nitrile Ylides | Photochemical or thermal activation of precursors | 1,3-dipole intermediate in multicomponent reactions for synthesizing highly substituted oxazoles. nih.govrsc.org |

| Azomethine Ylides | Ring-opening of oxazolium salts | Intermediate that can be trapped internally or externally with dipolarophiles. nih.govacs.org |

| Dehydro-oxazole Radicals | Hydrogen abstraction from oxazole ring | Radical species whose stability and structure are studied computationally to understand reactivity. rsc.org |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) from Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. For a novel compound like this compound, QSAR/QSPR studies would be instrumental in predicting its potential applications and behavior.

The development of a QSAR/QSPR model for this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, and lipophilic properties. Examples of commonly used descriptors include:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO can indicate the molecule's reactivity and stability. researchgate.net

Steric descriptors: These relate to the three-dimensional arrangement of the atoms in the molecule.

Electrostatic descriptors: These describe the charge distribution within the molecule.

Once a set of descriptors is calculated for a series of related compounds with known activities or properties, a mathematical model is developed to correlate these descriptors with the observed data. This model can then be used to predict the activity or property of new compounds, such as this compound. For instance, studies on other heterocyclic compounds have successfully used methods like comparative molecular field analysis (CoMFA) to build statistically relevant models based on steric and electrostatic fields. researchgate.net

The following interactive data table illustrates the types of molecular descriptors that would be calculated and analyzed in a hypothetical QSAR/QSPR study of this compound and related compounds.

| Descriptor Type | Specific Descriptor | Predicted Influence on Activity/Property |

| Electronic | HOMO-LUMO Energy Gap | A smaller gap often correlates with higher chemical reactivity. researchgate.net |

| Dipole Moment | Influences solubility and interactions with polar biological targets. | |

| Steric | Molecular Volume | Relates to how the molecule fits into a receptor or active site. |

| Surface Area | Affects intermolecular interactions and bioavailability. | |

| Lipophilic | LogP | Predicts the compound's partitioning between aqueous and lipid phases. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

These computational models provide valuable insights early in the drug discovery or material science research process, allowing for the prioritization of compounds for synthesis and experimental testing.

Spectroscopic Corroboration of Theoretical Predictions in the Context of Structural Analysis

Theoretical calculations are crucial for predicting the spectroscopic properties of a molecule, which can then be confirmed and refined through experimental spectroscopic analysis. For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to predict its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for the ¹H and ¹³C atoms in the structure of this compound. For example, in related 1,2-oxazole derivatives, the methine proton of the oxazole ring typically appears as a singlet in the ¹H NMR spectrum. beilstein-journals.org The carbon atoms of the 1,2-oxazole ring skeleton would also have characteristic signals in the ¹³C NMR spectrum. beilstein-journals.org The predicted spectra would then be compared with experimentally obtained spectra to confirm the synthesized structure. For other complex heterocyclic systems, detailed NMR experiments have been essential for unambiguous structural assignments. beilstein-journals.orgmdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies corresponding to the different functional groups present in this compound. These would include stretching and bending vibrations for the C=C bond of the ethenyl group, the C=N and C-O bonds within the oxazole ring, and the C-H bonds of the methyl and ethenyl groups. Experimental IR spectroscopy would then be used to identify these characteristic absorption bands, and the correlation between theoretical and experimental spectra would provide strong evidence for the compound's structure. ijbr.com.pkijbr.com.pk

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule. Theoretical calculations would predict the exact mass of the molecular ion of this compound. Experimental HRMS would then be used to measure this mass with high accuracy, confirming the molecular formula. ijbr.com.pkijbr.com.pk

The table below outlines the expected spectroscopic data for this compound, based on theoretical predictions and data from analogous compounds.

| Spectroscopic Technique | Predicted Data Point | Structural Information Confirmed |

| ¹H NMR | Chemical shifts and coupling constants for protons on the ethenyl, methyl, and oxazole groups. | The connectivity and electronic environment of hydrogen atoms. beilstein-journals.org |

| ¹³C NMR | Chemical shifts for each carbon atom in the molecule. | The carbon skeleton of the compound. beilstein-journals.org |

| IR Spectroscopy | Characteristic absorption bands for C=C, C=N, C-O, and C-H vibrations. | The presence of key functional groups. ijbr.com.pkijbr.com.pk |

| HRMS | Exact mass of the molecular ion. | The elemental composition and molecular formula. ijbr.com.pkijbr.com.pk |

The close agreement between theoretically predicted and experimentally measured spectroscopic data provides a high degree of confidence in the structural elucidation of a novel compound like this compound.

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the specific applications of the chemical compound This compound according to the provided outline.

The search did not yield specific research findings, data tables, or detailed discussions regarding the use of this compound in the following areas:

Applications of 4 Ethenyl 5 Methyl 1,2 Oxazole in Advanced Organic Synthesis and Materials Science

Development of Advanced Materials.

Application in Optical and Electronic Materials.

While general information exists for the broader class of oxazoles and their derivatives in these fields, no specific data or studies were found for 4-Ethenyl-5-methyl-1,2-oxazole itself. Adhering to the strict instructions to focus solely on this compound and the specified outline, it is not possible to provide the requested scientifically accurate and thorough article without fabricating information.

Therefore, the content for the requested article cannot be generated at this time. Further research and publication on the specific properties and applications of this compound would be required to fulfill this request.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Specified Applications

Despite its commercial availability, a comprehensive review of scientific literature and patent databases reveals a significant gap in publicly accessible research on the specific applications of the chemical compound This compound . While the broader class of isoxazole (B147169) derivatives has been a subject of extensive study in various scientific fields, detailed research findings on the contributions of this particular compound to agrochemical research and development, advanced organic synthesis, and materials science remain largely unpublished.

Searches for the compound, identified by its CAS number 6497-23-0, confirm its existence and availability from chemical suppliers. However, this availability has not translated into a body of published work that would allow for a thorough and scientifically accurate discussion of its role in the areas specified.

The isoxazole scaffold, a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, is a well-established pharmacophore and a key structural motif in a variety of biologically active molecules. scilit.comresearchgate.netresearchgate.netnih.gov In the field of agrochemicals, isoxazole derivatives are known to exhibit a range of activities, including herbicidal, fungicidal, and insecticidal properties. scilit.comresearchgate.netresearchgate.net This has made them a focal point for research and development in crop protection. researchgate.net

Similarly, in advanced organic synthesis, isoxazoles serve as versatile building blocks for the construction of more complex molecules. Their unique chemical properties allow them to participate in a variety of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. In materials science, the incorporation of isoxazole rings into polymer chains has been explored for the development of materials with specific thermal, optical, or electronic properties. scilit.comeurekaselect.com

However, the specific contribution and potential of This compound within these domains are not documented in the available scientific literature. The presence of the ethenyl (vinyl) group at the 4-position and the methyl group at the 5-position of the 1,2-oxazole ring suggests potential for unique reactivity and application, particularly in polymerization reactions or as a bespoke building block in organic synthesis. The ethenyl group could, for instance, act as a monomer for the creation of novel polymers or be a handle for further chemical modifications.

Without dedicated studies on this specific compound, any discussion of its applications in agrochemical research, its utility in advanced organic synthesis, or its role in materials science would be speculative and fall outside the bounds of established scientific findings. Consequently, the creation of detailed data tables and the reporting of specific research findings for This compound are not possible at this time. The scientific community awaits further research to elucidate the specific properties and potential applications of this particular isoxazole derivative.

Future Research Perspectives and Emerging Directions for 4 Ethenyl 5 Methyl 1,2 Oxazole

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 4-ethenyl-5-methyl-1,2-oxazole is a primary area of future research. Traditional methods for synthesizing isoxazoles often involve multi-step procedures with stoichiometric reagents and the generation of significant waste. Future methodologies will likely focus on catalytic and one-pot reactions that maximize atom economy and minimize environmental impact.

Key Research Thrusts:

Catalytic [3+2] Cycloadditions: A promising direction involves the development of catalytic 1,3-dipolar cycloaddition reactions between alkynes and nitrile oxides. The use of transition metal catalysts, such as copper or ruthenium, could enable the regioselective synthesis of the desired isoxazole (B147169) isomer under mild conditions.

Flow Chemistry Synthesis: Continuous flow methodologies offer enhanced control over reaction parameters, improved safety, and scalability. The development of a flow-based synthesis for this compound would represent a significant advancement in its production.

Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic approaches could provide highly selective and sustainable routes to this compound.

| Synthetic Strategy | Key Advantages | Potential Catalysts/Reagents |

| Catalytic [3+2] Cycloaddition | High atom economy, regioselectivity, mild reaction conditions | Copper(I) complexes, Ruthenium(II) complexes |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Packed-bed reactors, microreactors |

| Chemoenzymatic Synthesis | High enantioselectivity, environmentally benign | Lipases, oxidoreductases |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The vinyl and methyl substituents on the isoxazole ring of this compound offer multiple avenues for exploring novel chemical transformations. The interplay between the electron-withdrawing nature of the isoxazole ring and the reactivity of the appended functional groups is expected to lead to unique chemical behavior.

Areas for Investigation:

Vinyl Group Functionalization: The ethenyl group is a versatile handle for a wide range of transformations, including:

Asymmetric Catalysis: Development of enantioselective reactions, such as asymmetric hydrogenation, dihydroxylation, or epoxidation, to introduce chirality.

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds.

Polymerization: Investigation of the polymerization potential of the vinyl group to create novel isoxazole-containing polymers with unique material properties.

Methyl Group Activation: The methyl group at the 5-position can be activated for various transformations, such as halogenation, oxidation, or condensation reactions, to introduce further complexity into the molecular structure.

Ring-Opening and Rearrangement Reactions: Isoxazoles can undergo ring-opening reactions under thermal or photochemical conditions to generate reactive intermediates. Exploring these transformations for this compound could lead to the synthesis of novel acyclic and heterocyclic compounds.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules and materials. For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and molecular orbital energies. These calculations can help in understanding the molecule's reactivity and spectroscopic characteristics.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of potential transformations, aiding in the design of more efficient synthetic routes and the prediction of reaction outcomes.

Virtual Screening and Molecular Docking: In the context of drug discovery, computational methods can be used to predict the binding affinity of this compound derivatives to biological targets, thereby guiding the design of new therapeutic agents.

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties | Understanding reactivity, predicting spectral data |

| Ab initio calculations | Reaction energies, transition state geometries | Elucidating reaction mechanisms |

| Molecular Docking | Binding modes, binding affinities | Virtual screening for drug discovery |

Integration of this compound into Interdisciplinary Research Areas

The versatile chemical nature of this compound makes it a promising candidate for integration into various interdisciplinary research fields. Its unique combination of a heterocyclic core and reactive functional groups opens up possibilities for the development of novel materials and bioactive compounds.

Potential Interdisciplinary Applications:

Medicinal Chemistry: The isoxazole scaffold is a well-established pharmacophore in numerous clinically used drugs. Derivatives of this compound could be explored as potential therapeutic agents, including as anticancer, anti-inflammatory, or antimicrobial agents. The vinyl group provides a convenient point for modification to optimize biological activity and pharmacokinetic properties.

Materials Science: The ability of the vinyl group to undergo polymerization suggests that this compound could serve as a monomer for the synthesis of novel polymers. These isoxazole-containing polymers may exhibit interesting properties, such as thermal stability, optical transparency, or specific recognition capabilities, making them suitable for applications in electronics, optics, or sensor technology.

Agrochemicals: Isoxazole derivatives have found applications as herbicides and fungicides. The structural features of this compound could be exploited to design new agrochemicals with improved efficacy and environmental profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.